molecular formula C10H9F3O B12515313 3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)-

3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)-

Cat. No.: B12515313
M. Wt: 202.17 g/mol
InChI Key: TWENPNDYVIPCRK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (300 MHz, CDCl₃) reveals distinct signals:

  • δ 5.85 ppm (1H, dd, J = 15.6 Hz, 6.3 Hz): Proton at C2 (double bond position).
  • δ 5.25 ppm (1H, d, J = 15.6 Hz): Proton at C1, coupled to C2.
  • δ 4.12 ppm (1H, m): Hydroxyl-bearing proton at C3.
  • δ 7.32–7.45 ppm (5H, m): Aromatic protons from the phenyl group.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1,1,1-trifluoro-4-phenylbut-3-en-2-ol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7,9,14H

InChI Key

TWENPNDYVIPCRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthetic Routes

Method Key Reagents/Conditions Yield Stereoselectivity References
Radical Bromoallylation Ethyl 2-(bromomethyl)acrylate, UV 83% Low
Asymmetric Hydrogenation Ir Catalyst, H₂ (40 atm) >99% 98% ee (Z)
Acid-Promoted Cyclization FeCl₃, FSO₃H 81% E-Alkene Only
Trifluoromethylation CF₃H, Cu, K₂CO₃ N/A N/A
Cross-Coupling Pd(PPh₃)₄, Arylboronic Acids 80% Retention

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to significantly influence pharmacological properties. Research on similar compounds suggests that 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- may have potential applications in drug design. The enhanced lipophilicity can lead to improved absorption and bioavailability, making it a candidate for targeting various biological pathways.

Case Study: Trifluoromethylated Compounds in Drug Development
A study focusing on the synthesis and evaluation of trifluoromethylated compounds demonstrated their efficacy in modulating biological activity. These compounds often exhibit increased potency against specific targets due to their unique interaction profiles with biological macromolecules.

Materials Science

In materials science, the unique properties of fluorinated compounds like 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- are explored for developing advanced materials with enhanced thermal stability and chemical resistance. The incorporation of such compounds into polymers can improve their mechanical properties and durability.

Comparative Analysis of Related Compounds

The following table provides a comparative analysis of structurally similar compounds to highlight the unique features of 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)-:

Compound NameStructureUnique Features
3-buten-2-one, 4-phenyldiazomethane StructureExhibits different reactivity due to diazo group
Benzalacetone StructureLacks fluorination but has similar aromatic characteristics
Trifluoromethylated styrenes StructureEnhanced lipophilicity and potential biological activity

While specific biological activity data for 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is limited, compounds with similar structures often show significant pharmacological properties. Interaction studies reveal that this compound can react with various nucleophiles and electrophiles, which may lead to novel therapeutic agents or materials.

Mechanism of Action

The mechanism of action of 3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with the target molecule, differing in substituents, functional groups, or stereochemistry:

Compound Name Molecular Formula CAS RN Functional Group Key Substituents Boiling Point Density (g/mL)
2-Methyl-3-buten-2-ol C5H10O 115-18-4 Alcohol Methyl groups at C2 and C3 98–99°C 0.824
3-Methyl-2-buten-1-ol C5H10O 556-82-1 Alcohol Methyl at C3, hydroxyl at C1 140°C 0.84
3-Methyl-3-buten-1-ol C5H10O 763-32-6 Alcohol Methyl at C3, hydroxyl at C1 132°C 0.85
3-Buten-2-one, 1,1,1-Trifluoro-4-phenyl C10H7F3O 3108-32-5 Ketone Phenyl at C4, trifluoromethyl at C1 N/A N/A
(Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol C9H16O3 57323-06-5 Alcohol Tetrahydro-2H-pyran-2-yloxy at C4 N/A N/A
3-Buten-2-ol, 1,1,1-Trifluoro-2-(Trifluoromethyl) C5H5F6O Not provided Alcohol Trifluoromethyl at C2, trifluoro at C1 N/A N/A

Key Observations:

Functional Groups : The target compound is an alcohol, while 3-Buten-2-one, 1,1,1-trifluoro-4-phenyl (CAS 3108-32-5) is a ketone, which may confer distinct reactivity (e.g., ketones undergo nucleophilic additions, while alcohols participate in esterification) .

Substituent Effects : The phenyl and trifluoromethyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to simpler analogs like 2-Methyl-3-buten-2-ol .

Stereochemistry : The (Z)-configuration in the target compound and (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol (CAS 57323-06-5) may influence intermolecular interactions and biological activity .

Physical Property Trends

  • Boiling Points : Alcohols with bulkier substituents (e.g., 3-Methyl-2-buten-1-ol , bp 140°C) exhibit higher boiling points due to increased molecular weight and hydrogen bonding . The target compound’s trifluoromethyl and phenyl groups may further elevate its boiling point.
  • Density: Methyl-substituted butenols in have densities between 0.824–0.85 g/mL. Fluorinated analogs (e.g., the target compound) are expected to have higher densities due to fluorine’s electron-withdrawing effects .

Functional Group and Stereochemical Considerations

  • Alcohol vs. Ketone : The hydroxyl group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to the ketone analog .
  • (Z)-Configuration : The spatial arrangement in (Z)-isomers may enhance binding to chiral receptors or catalysts, as seen in (Z)-4-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-buten-1-ol .

Biological Activity

3-Buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is a fluorinated organic compound notable for its trifluoromethyl group and phenyl substituent. With a molecular formula of C10H9F3OC_{10}H_9F_3O and a molecular weight of approximately 200.16 g/mol, this compound has garnered interest in medicinal chemistry and materials science due to its unique chemical properties and potential biological activities.

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may lead to increased bioactivity. The synthesis typically involves the reaction of 1,1,1-trifluoroacetone with phenylacetylene under basic conditions, often utilizing solvents such as tetrahydrofuran (THF) .

Synthetic Route Overview:

StepReactionConditions
1Nucleophilic addition of trifluoroacetone to phenylacetyleneBase (e.g., potassium tert-butoxide), THF
2Dehydration to form the final productHeat or solvent evaporation

Pharmacological Properties

While specific biological activity data for 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- is limited, similar compounds have shown significant pharmacological properties. The presence of the trifluoromethyl group in related compounds has been associated with enhanced interactions with biological targets, including enzymes and receptors involved in various metabolic pathways .

Potential Biological Applications:

  • Drug Development : Compounds with trifluoromethyl groups are often explored for their potential in drug design due to their ability to modulate biological activity.
  • Material Science : The unique stability and reactivity of this compound make it suitable for applications in materials that require specific chemical interactions.

Interaction Studies

Research has indicated that compounds similar to 3-buten-2-ol can interact with various nucleophiles and electrophiles. For instance, studies have demonstrated that trifluoromethylated compounds can enhance binding affinity to target proteins through π-π interactions with aromatic residues .

Example Case Study:

  • Compound Tested : Trifluoromethylated pyrazoles
  • Findings : Enhanced binding to lipid membranes in cellular models, indicating potential for use as drug candidates targeting membrane-associated proteins.

The mechanism of action for 3-buten-2-ol, 1,1,1-trifluoro-4-phenyl-, (Z)- likely involves its interaction with lipid membranes and protein targets. The lipophilic nature due to the trifluoromethyl group allows for better membrane penetration and interaction with hydrophobic regions of proteins .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
1,1,1-Trifluoro-2-phenyl-3-buten-2-olSimilar trifluoromethyl groupPotentially similar pharmacological effects
4-Phenyl-3-buten-2-olLacks trifluoromethyl groupDifferent reactivity and lower metabolic stability

Q & A

Q. Process Chemistry Considerations

  • Exothermicity control : Fluorinated intermediates may release HF; use corrosion-resistant reactors (Hastelloy) and scavengers (CaCO3_3).
  • Workflow efficiency : Employ flow chemistry for continuous processing of air/moisture-sensitive steps .
  • Yield optimization : Design of Experiments (DoE) identifies critical factors (e.g., stoichiometry, catalyst loading) affecting conversion .

Q. Notes

  • Avoid consumer/commercial questions (e.g., pricing, suppliers) per guidelines.
  • Data tables omitted here but should include spectral peaks (NMR, IR), thermodynamic values, and QSAR parameters in full documentation.
  • Sources prioritized: NIST , ACS journals , and environmental guidelines .

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